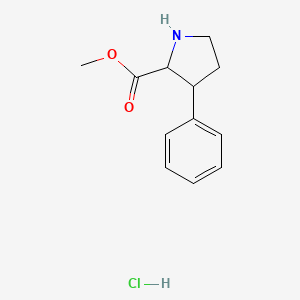
Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H16ClNO2 . The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 241.72. The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of similar compounds provide additional information about their physical and chemical properties .Applications De Recherche Scientifique
Chemical Synthesis and Modification
Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride is utilized as a key intermediate in chemical synthesis. One study describes its involvement in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its application in creating compounds with potential antibiotic properties. The process was noted for its simplicity and safety, suitable for scale-up production (Cheng Qing-fang, 2005).
Catalytic and Asymmetric Synthesis
The compound is also involved in catalytic and asymmetric synthesis processes. A study showcases the development of a transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, using N-phenylpyrrolidine. This method demonstrated broad substrate scope and introduced a new avenue for C-H bond functionalization (B. Sezen, D. Sames, 2005).
Role in Pharmaceutical Research
In the pharmaceutical field, this compound is used in the creation of potential drug candidates. For instance, it plays a role in the synthesis of compounds exhibiting high pharmacological activity, such as β-substituted γ-aminobutyric acid derivatives. These compounds have shown promise as pharmacologically active substances with potential therapeutic applications (O. S. Vasil'eva et al., 2016).
Potential Antimicrobial Properties
Research indicates the use of this compound in the synthesis of novel compounds with potential antimicrobial properties. A study involving the preparation of a series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, derived from this compound, demonstrated promising antibacterial and antifungal activities (R. Shastri, Post, 2019).
Applications in Organometallic Chemistry
This compound is also used in organometallic chemistry. A study describes the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, using this compound as a building block. These complexes were tested against various human tumor cell lines, displaying significant cytotoxicity and highlighting their potential as anticancer drugs (T. S. Basu Baul et al., 2009).
Safety and Hazards
The safety data sheet for similar compounds indicates that they are flammable liquids and can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
methyl 3-phenylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXOHKYLQVTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
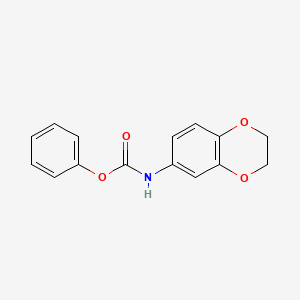
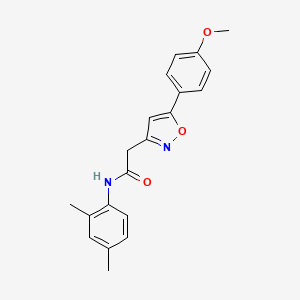
![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)
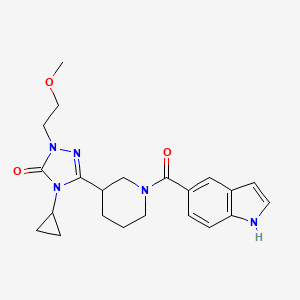
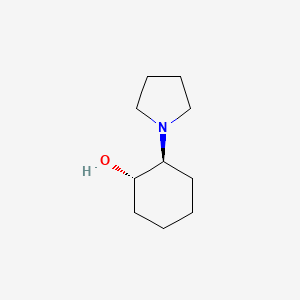
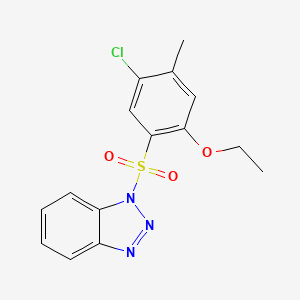

![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)
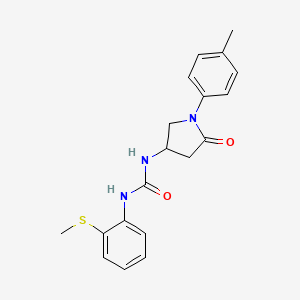
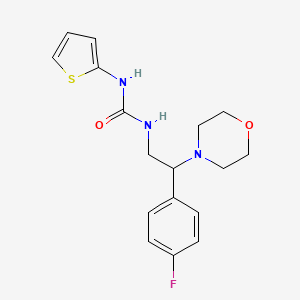

![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2510553.png)
